1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid is a unique compound that belongs to the class of cyclopropane-containing amino acids. These compounds are known for their conformational rigidity due to the cyclopropane ring, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One notable method involves the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase. This reaction yields (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid, which is then subjected to a Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form (1S)-2,2,2-trifluoroethyl-2,2-dimethyl-1-[(N-ethoxycarbonyl)amino]-cyclopropane-1-carboxylate. Final alkaline hydrolysis gives (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid .
Chemical Reactions Analysis
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides with enhanced properties, such as resistance to hydrolysis and enzyme cleavage.
Biology: This compound is studied for its role as an inhibitor of amino acid processing enzymes, making it valuable in enzyme research.
Mechanism of Action
The mechanism of action of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as amino acid processing enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing amino acids, such as:
1-Aminocyclopropane-1-carboxylic acid:
1-Amino-2,2-dialkylcyclopropane-1-carboxylic acids: These compounds have similar structural features but differ in their alkyl substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDYUNNRMLWYTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403880 |
Source
|
Record name | 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123445-53-4 |
Source
|
Record name | 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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